6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. It belongs to the class of pyrazolopyridines, which are characterized by their fused pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is similar to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridine and 3-bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine. The presence of the chlorine atom at the 6-position contributes to its distinct reactivity and biological activity.
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Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFHYKQHHBJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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